molecular formula C21H20ClN3O4 B2594475 1-(2H-1,3-benzodioxole-5-carbonyl)-6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251710-73-2

1-(2H-1,3-benzodioxole-5-carbonyl)-6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

Cat. No.: B2594475
CAS No.: 1251710-73-2
M. Wt: 413.86
InChI Key: UGONBJMDYROQHD-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one is a complex organic compound that features a benzodioxole moiety, a quinazoline ring, and a spiro linkage

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as an anticancer or antimicrobial agent.

    Industrial Applications: Use in the synthesis of advanced materials or as a catalyst in organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Quinazoline Ring Formation: The quinazoline ring can be synthesized via the condensation of anthranilic acid with formamide.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the benzodioxole and quinazoline intermediates under specific conditions, often involving a base catalyst and elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
  • 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one is unique due to its spiro linkage and the combination of benzodioxole and quinazoline moieties. This structural uniqueness may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

1'-(1,3-benzodioxole-5-carbonyl)-6-chloro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-24-16-4-3-14(22)11-15(16)19(26)23-21(24)6-8-25(9-7-21)20(27)13-2-5-17-18(10-13)29-12-28-17/h2-5,10-11H,6-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGONBJMDYROQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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